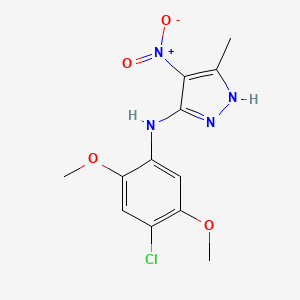![molecular formula C17H19NO2S B11108993 1-[(2-Methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11108993.png)
1-[(2-Methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-METHYLPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that belongs to the class of sulfonylated tetrahydroquinolines. This compound is characterized by the presence of a sulfonyl group attached to a tetrahydroquinoline ring system, which is further substituted with a 2-methylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-METHYLPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE typically involves the reaction of 2-methylphenylmethanesulfonyl chloride with tetrahydroquinoline under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-METHYLPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
1-[(2-METHYLPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2-METHYLPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
- 1-[(2-chlorophenyl)methanesulfonyl]-2-(4-methylphenyl)propan-2-ol
- 1-Methanesulfonyl-1,2-dihydroquinoline sulfonamides
- 2-aminopyrimidine derivatives
Comparison: 1-[(2-METHYLPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE is unique due to its specific substitution pattern and the presence of both a sulfonyl group and a tetrahydroquinoline ring. This combination imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C17H19NO2S |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-[(2-methylphenyl)methylsulfonyl]-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C17H19NO2S/c1-14-7-2-3-9-16(14)13-21(19,20)18-12-6-10-15-8-4-5-11-17(15)18/h2-5,7-9,11H,6,10,12-13H2,1H3 |
InChI Key |
RBGBHWZZSBEJOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11108920.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(biphenyl-4-yloxy)propanehydrazide](/img/structure/B11108923.png)
![Methyl 2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B11108928.png)
![(5E,5'E)-5,5'-[benzene-1,4-diyldi(E)methylylidene]bis(1,3-thiazolidine-2,4-dione)](/img/structure/B11108934.png)
![5-(4-chlorophenyl)-2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B11108950.png)
![ethyl 4'-benzamido-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxylate](/img/structure/B11108951.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B11108962.png)
![1,5-diphenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11108964.png)
![N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11108966.png)
boron](/img/structure/B11108968.png)
![2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11108981.png)
![3-{[(4-Methylphenyl)sulfonyl]amino}propyl [3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate](/img/structure/B11108989.png)
![1-[3-(4-Chlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B11108990.png)
